BPN14770, chemically named 2-(4-((2-(3-Chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl)methyl)phenyl)acetic acid, is a novel, highly selective, allosteric inhibitor of the phosphodiesterase-4D (PDE4D) enzyme. [, ] This selectivity stems from its unique binding to a single amino acid present in the primate PDE4D, differentiating it from other PDE4 subtypes. [, ] BPN14770 has garnered significant attention in scientific research for its potential therapeutic applications in neurocognitive disorders, particularly in the context of Alzheimer’s disease (AD) and Fragile X syndrome. [, , , , ]
Zatolmilast was developed by Tetra Therapeutics and is currently under investigation for various indications, including fragile X syndrome and Alzheimer’s disease. It is classified under small molecule drugs targeting phosphodiesterases, specifically focusing on the PDE4D isoform, which plays a crucial role in modulating cAMP signaling pathways in the brain .
The synthesis of zatolmilast involves a multi-step process that utilizes various organic chemistry techniques. The design and optimization of the compound were guided by iterative analysis of X-ray crystal structures, which helped refine its efficacy and selectivity towards the PDE4D isoform.
Specific parameters such as temperature, reaction time, and solvent choice are optimized to enhance yield and selectivity during each step .
Zatolmilast has a molecular formula of C21H15ClF3NO2 and a molecular weight of approximately 397.80 g/mol. Its structure features a complex arrangement that allows for selective binding to the PDE4D isoform.
The InChIKey for zatolmilast is LTSUMTMGJHPGFX-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .
Zatolmilast primarily undergoes metabolic transformations rather than classical chemical reactions due to its role as a pharmaceutical agent.
These metabolic pathways are critical for understanding the pharmacokinetics and potential drug-drug interactions associated with zatolmilast .
Zatolmilast functions as an allosteric modulator of phosphodiesterase 4D, selectively enhancing cAMP signaling rather than completely inhibiting it. This mechanism is significant because it allows for sustained cAMP activity in neurons, which is essential for cognitive processes.
Zatolmilast exhibits several notable physical and chemical properties:
Zatolmilast is primarily being investigated for its potential applications in treating cognitive disorders:
The compound has received orphan drug designation due to its focus on rare diseases, highlighting its importance in addressing unmet medical needs .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: